Bromine-76

Cyclotron Production Theranostic Radionuclides Radiobromine

Bromine-76 (⁷⁶Br) is a positron-emitting radiohalogen with a half-life of 16.2 hours, decaying via positron emission (57%) and electron capture (43%) to stable selenium-76. It is produced via the ⁷⁶Se(p,n)⁷⁶Br nuclear reaction on low-energy medical cyclotrons, enabling on-site production at PET centers.

Molecular Formula BrH
Molecular Weight 76.9325 g/mol
CAS No. 15765-38-5
Cat. No. B1195326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromine-76
CAS15765-38-5
Synonyms76Br radioisotope
Br-76 radioisotope
Bromine-76
Molecular FormulaBrH
Molecular Weight76.9325 g/mol
Structural Identifiers
SMILESBr
InChIInChI=1S/BrH/h1H/i1-4
InChIKeyCPELXLSAUQHCOX-AHCXROLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromine-76 (CAS 15765-38-5) Procurement Guide: PET Imaging Radionuclide for Long-Circulating Tracer Development


Bromine-76 (⁷⁶Br) is a positron-emitting radiohalogen with a half-life of 16.2 hours, decaying via positron emission (57%) and electron capture (43%) to stable selenium-76 [1]. It is produced via the ⁷⁶Se(p,n)⁷⁶Br nuclear reaction on low-energy medical cyclotrons, enabling on-site production at PET centers [2][3]. ⁷⁶Br serves as a radiolabel for monoclonal antibodies, peptides, and small molecules where the temporal window of ¹⁸F (110 min) proves insufficient for achieving optimal biodistribution contrast [4][5].

Bromine-76 Procurement Rationale: Why Generic Radionuclide Substitution Is Not Feasible


In-class substitution of ⁷⁶Br with other PET radionuclides or alternative radiohalogens is precluded by distinct and quantifiable mismatches in half-life, positron emission characteristics, and radiolabeling chemistry [1]. The 16.2-hour half-life of ⁷⁶Br aligns with the multi-day pharmacokinetic profile of intact monoclonal antibodies, a temporal window inaccessible to short-lived ¹⁸F (1.83 h) and excessively prolonged with ¹²⁴I (4.15 d), which increases patient radiation burden [2][3]. Furthermore, the positron branching ratio (57%) and emission energy (Eβ⁺ₐᵥ = 1.18 MeV) directly determine spatial resolution and quantitative accuracy, making cross-calibration or post hoc correction between studies using different isotopes invalid [4][5]. Radiobromination chemistry differs fundamentally from radioiodination and radiofluorination in bond stability and metabolic fate, resulting in divergent biodistribution patterns that cannot be reconciled through modeling [6][7].

Bromine-76 Product-Specific Quantitative Evidence for Scientific Selection


Production Yield Advantage of ⁷⁶Br over ⁷⁷Br for PET Tracer Applications

Cyclotron production yields for ⁷⁶Br are substantially higher than for its theranostic Auger-electron emitting counterpart ⁷⁷Br. Under standardized proton irradiation conditions, ⁷⁶Br achieves a yield of 103 ± 10 MBq·μA⁻¹·h⁻¹ at 16 MeV, compared to only 17 ± 1 MBq·μA⁻¹·h⁻¹ for ⁷⁷Br at 13 MeV [1]. This represents a six-fold higher production capacity for ⁷⁶Br when produced from CoSe targets using improved vertical dry distillation methods [1]. The radionuclidic purity and isolated yields of 76 ± 11% in small-volume aqueous solution further establish ⁷⁶Br as the more practical PET imaging agent relative to ⁷⁷Br, which is better suited for therapeutic applications due to its Auger electron emission [1][2].

Cyclotron Production Theranostic Radionuclides Radiobromine

Radiochemical Separation Efficiency of ⁷⁶Br from Cyclotron Targets

⁷⁶Br can be isolated from irradiated Cu₂⁷⁶Se targets using dry distillation at 1090°C with a separation efficiency of 65–75% within 60–75 minutes, achieving target material loss of less than 1% per separation cycle and enabling multiple target reuse [1]. Improved vertical dry distillation methods achieved isolation yields of 76 ± 11% in small-volume aqueous solution suitable for direct radiolabeling [2]. This contrasts with alternative production routes for other radiohalogens which often require more complex wet chemistry separations with lower yields and longer processing times [2].

Radiochemical Separation Dry Distillation Target Recycling

⁷⁶Br vs. ¹²⁵I Tracer Retention in Tumor Xenograft Models

Direct comparison of ⁷⁶Br-labeled anti-CEA monoclonal antibody 38S1 with co-injected ¹²⁵I-labeled 38S1 in nude rats bearing human colon carcinoma xenografts demonstrated that ⁷⁶Br activity concentration in tumors was higher than corresponding ¹²⁵I concentration at all time points monitored over 4 days [1]. Tumor sites could be readily identified by PET imaging from 46 hours after administration and onwards [1]. This differential retention is attributed to distinct catabolism: ⁷⁶Br⁻ is retained intracellularly, whereas ¹²⁵I⁻ is rapidly excreted [1]. Consequently, ⁷⁶Br provides superior tumor visualization for long-circulating biologics compared to radioiodine labels.

Immuno-PET Antibody Pharmacokinetics Radiohalogen Retention

DNA Incorporation of ⁷⁶Br-BFU vs. ¹⁸F-FLT as Proliferation Marker

In a comparative rat study evaluating ¹¹C-FMAU, ¹⁸F-FLT, and ⁷⁶Br-BFU as proliferation markers, ⁷⁶Br-BFU demonstrated predominant DNA incorporation (80% at 60 min, increasing to 97% at 4 h post-injection) [1]. In stark contrast, ¹⁸F-FLT exhibited only 2% incorporation into the DNA fraction [1]. ⁷⁶Br-BFU uptake increased gradually over the 24-hour observation period and was markedly enhanced by cimetidine co-administration, indicating active metabolic trapping in proliferating tissues [1]. The study concluded that ⁷⁶Br-BFU has great potential as a PET tracer for direct assessment of proliferation in vivo, whereas ¹⁸F-FLT is not a direct proliferation marker [1].

Cell Proliferation Imaging Nucleoside Tracers DNA Synthesis

Physical Decay Properties of ⁷⁶Br vs. ¹²⁴I for PET Imaging Applications

⁷⁶Br exhibits more favorable physical properties than ¹²⁴I for PET imaging of biomolecules with intermediate clearance kinetics. ⁷⁶Br has a half-life of 16.2 h, which is approximately 6-fold shorter than ¹²⁴I (4.15 days), and a positron yield per decay that is approximately double that of ¹²⁴I [1][2]. The 16.2 h half-life is sufficiently long to track monoclonal antibodies over 2–4 days for optimal tumor contrast, yet short enough to reduce cumulative radiation dose compared to ¹²⁴I [1][2]. However, the higher maximum positron energy of ⁷⁶Br (3.4 MeV vs. 2.1 MeV for ¹²⁴I) results in a longer positron range, which may slightly degrade spatial resolution in small-animal PET [2][3].

Positron Emission Tomography Radionuclide Selection Physical Half-Life

Bromine-76 Optimal Research and Industrial Application Scenarios


Immuno-PET of Monoclonal Antibodies and Antibody Fragments

⁷⁶Br is optimally suited for radiolabeling intact monoclonal antibodies (e.g., anti-CEA, anti-HER2) and larger antibody fragments where the 16.2-hour half-life matches the multi-day pharmacokinetic profile required to achieve adequate tumor-to-background contrast [1][2]. Direct comparative evidence demonstrates that ⁷⁶Br-labeled antibodies yield higher tumor activity retention than radioiodinated counterparts due to intracellular trapping of free ⁷⁶Br⁻ [1]. Radiobromination using N-succinimidyl 5-bromo-3-pyridinecarboxylate achieves labeling efficiencies of 45.5 ± 1.2% within 15 minutes while preserving immunoreactivity (>75%) [2].

Cell Proliferation Imaging with Nucleoside Analogs

⁷⁶Br-BFU (1-(2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)-5-[⁷⁶Br]bromouracil) is validated as a direct PET tracer for measuring tumor cell proliferation via DNA incorporation. Quantitative data show 97% of radioactivity incorporated into DNA at 4 hours post-injection, compared to only 2% for ¹⁸F-FLT [1]. This makes ⁷⁶Br-BFU the preferred radiotracer for assessing early therapeutic response in oncology trials where true proliferation metrics are required rather than surrogate uptake measures [1].

Neuroreceptor Imaging with Extended Temporal Window

⁷⁶Br-labeled bromospiperone (⁷⁶Br-BSP) enables quantitative PET imaging of dopamine D2 receptors with clear striatal delineation at 2.5 hours post-administration [1]. The 16.2-hour half-life allows extended dynamic scanning protocols that capture slow receptor-ligand equilibration kinetics, an advantage over shorter-lived ¹¹C-labeled neuroreceptor tracers which are constrained to imaging within 90–120 minutes [1]. High specific activity (>1 Ci/μmol) ensures minimal receptor occupancy and preserves pharmacological sensitivity [1].

Multi-Center Clinical Trials Requiring Off-Site Tracer Production

The 16.2-hour physical half-life of ⁷⁶Br enables centralized cyclotron production and regional distribution to satellite PET imaging facilities, a logistical advantage not feasible with ¹⁸F (110 min) or ¹¹C (20 min) [1][2]. High production yields of 103 ± 10 MBq·μA⁻¹·h⁻¹ combined with efficient dry distillation separation (65–75% within 60–75 min) make batch production of multi-patient doses economically viable [1][2]. This scenario supports standardized tracer supply for large-cohort clinical trials investigating novel ⁷⁶Br-labeled radiopharmaceuticals [2].

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